molecular formula C19H14INO3S B2636526 Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-72-0

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2636526
CAS No.: 477326-72-0
M. Wt: 463.29
InChI Key: RHCOSRJCMSJAMU-UHFFFAOYSA-N
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Description

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of an iodinated benzamido group and a phenyl group attached to a thiophene ring

Scientific Research Applications

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific electronic or optical properties

Preparation Methods

The synthesis of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps. One common method starts with the condensation of DL-serine methyl ester hydrochloride with an acid chloride to form an intermediate product. This intermediate is then subjected to elimination in the presence of methanesulfonyl chloride and triethylamine, followed by N-Boc protection to yield the desired compound . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.

Chemical Reactions Analysis

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The iodinated benzamido group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenylthiophene moiety may also interact with cellular membranes or other hydrophobic regions, affecting cellular processes .

Comparison with Similar Compounds

Methyl 3-(2-iodobenzamido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups, making it a valuable compound for various research applications.

Properties

IUPAC Name

methyl 3-[(2-iodobenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14INO3S/c1-24-19(23)17-15(11-16(25-17)12-7-3-2-4-8-12)21-18(22)13-9-5-6-10-14(13)20/h2-11H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCOSRJCMSJAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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